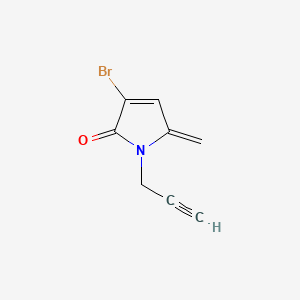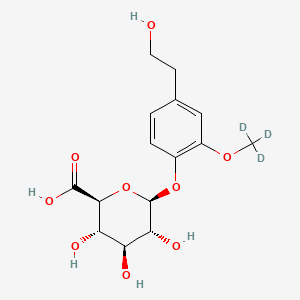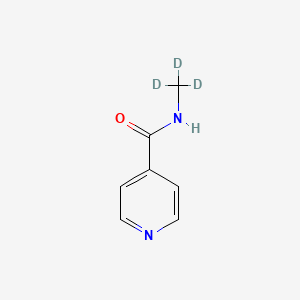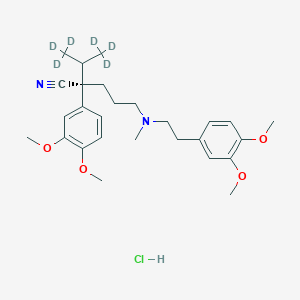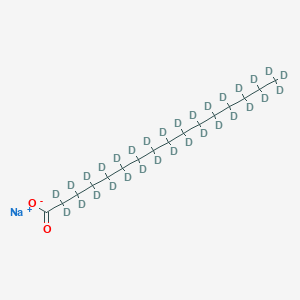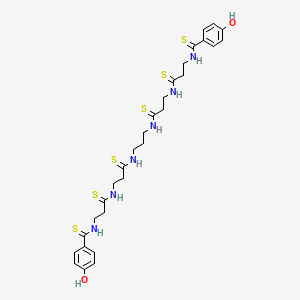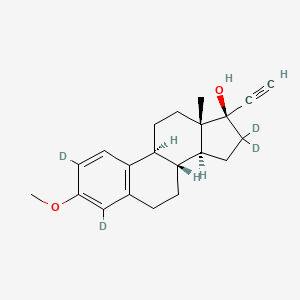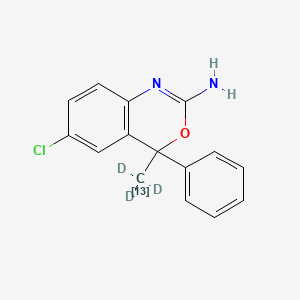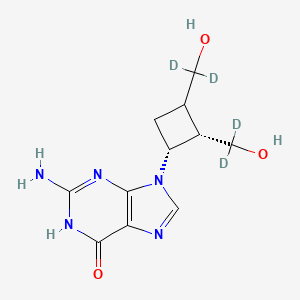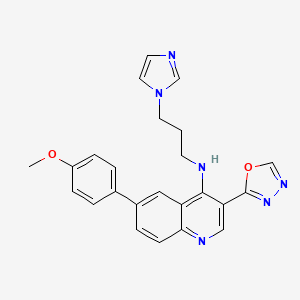
Top1 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topoisomerase I inhibitors are a class of compounds that target the enzyme topoisomerase I, which is essential for DNA replication and transcription. These inhibitors are widely used in cancer therapy due to their ability to induce DNA damage in rapidly dividing cells. Topoisomerase I inhibitors, such as irinotecan and topotecan, are derived from the natural alkaloid camptothecin and have shown effectiveness against various malignancies, including colon, ovarian, pancreatic, and small cell lung cancers .
Vorbereitungsmethoden
Topoisomerase I inhibitors can be synthesized through various synthetic routes. One common method involves the modification of camptothecin, a natural product isolated from the Camptotheca acuminata tree. The synthesis typically involves the following steps:
Isolation of Camptothecin: Camptothecin is extracted from the bark and seeds of Camptotheca acuminata.
Chemical Modification: Camptothecin undergoes chemical modifications to improve its solubility and stability.
Industrial Production: Industrial production methods for topoisomerase I inhibitors involve large-scale synthesis and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Topoisomerase I inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS) that contribute to DNA damage.
Reduction: Reduction reactions can modify the functional groups of topoisomerase I inhibitors, affecting their activity and stability.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its therapeutic properties
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions are typically modified versions of the original inhibitor with improved pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Topoisomerase I inhibitors have a wide range of scientific research applications, including:
Cancer Therapy: These inhibitors are used as chemotherapeutic agents to treat various cancers by inducing DNA damage and apoptosis in cancer cells
Drug Development: Researchers use topoisomerase I inhibitors to study DNA repair pathways and develop new anticancer drugs.
Biological Research: These compounds are used to investigate the role of topoisomerase I in DNA replication and transcription.
Industrial Applications: Topoisomerase I inhibitors are used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
Topoisomerase I inhibitors exert their effects by trapping the topoisomerase I-DNA cleavage complex, preventing the religation of the broken DNA strand. This leads to the accumulation of DNA breaks, ultimately resulting in cell death. The molecular targets of these inhibitors include the topoisomerase I enzyme and the DNA cleavage complex. The pathways involved in their mechanism of action include the DNA damage response and apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Topoisomerase I inhibitors can be compared with other similar compounds, such as topoisomerase II inhibitors. While both classes of inhibitors target topoisomerases, they differ in their mechanism of action and therapeutic applications. Topoisomerase I inhibitors specifically target the topoisomerase I enzyme, whereas topoisomerase II inhibitors target topoisomerase II. Additionally, topoisomerase I inhibitors are more effective against certain types of cancers, such as colon and ovarian cancers, while topoisomerase II inhibitors are used to treat different malignancies .
Similar compounds to topoisomerase I inhibitors include:
Eigenschaften
Molekularformel |
C24H22N6O2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylpropyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine |
InChI |
InChI=1S/C24H22N6O2/c1-31-19-6-3-17(4-7-19)18-5-8-22-20(13-18)23(21(14-27-22)24-29-28-16-32-24)26-9-2-11-30-12-10-25-15-30/h3-8,10,12-16H,2,9,11H2,1H3,(H,26,27) |
InChI-Schlüssel |
FXLATWFKCKZBKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


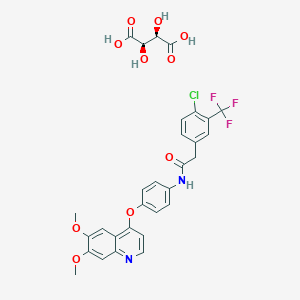
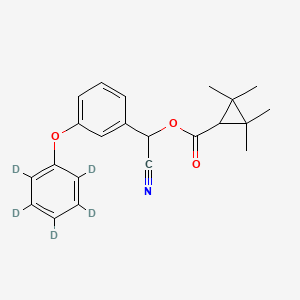
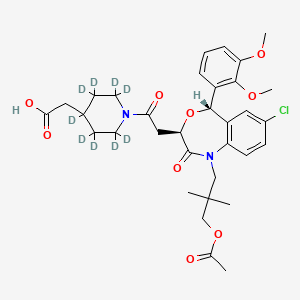

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)
